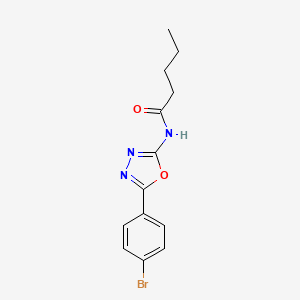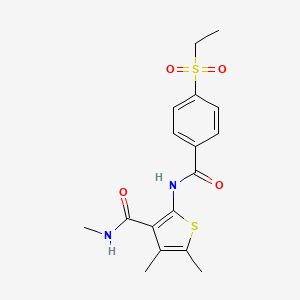![molecular formula C23H24N2O3S2 B2519185 3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-32-1](/img/structure/B2519185.png)
3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a heterocyclic compound that has been the subject of various synthetic and biological studies. The structure of this compound suggests potential biological activity, given the presence of a thienopyrimidine core, which is often associated with various pharmacological properties.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones can be achieved through several methods. One approach involves the aza-Wittig reaction of iminophosphorane with aromatic isocyanate to give carbodiimide, followed by reaction with various amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate, yielding dihydrothieno[3,2-d]pyrimidin-4(3H)-ones in good yields . Another method includes the reaction of 3-amino-2-methylthio-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-one with different aldehydes and ketones . Additionally, a new route to synthesize 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones has been developed through heterocyclization of 2-amino-4,5-dimethylthiophene-3-carboxamide with aromatic aldehydes followed by air oxidation .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives can be complex, with the potential for various substituents to influence the biological activity. The crystal structure of a related compound, N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, was determined by single-crystal X-ray diffraction, which can provide insights into the conformation and potential binding interactions of these molecules .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can undergo various chemical reactions, including alkylation, to yield N- and S-alkyl derivatives . These reactions can be used to introduce different substituents into the thienopyrimidine core, potentially modifying the compound's physical, chemical, and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and reactivity. For instance, the presence of methoxy and methylthio groups can impact the lipophilicity of the compound, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.
Relevant Case Studies
Several studies have explored the biological activities of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. For example, some compounds in this class have shown potent analgesic and anti-inflammatory activities with low ulcerogenic potential . Another study identified a derivative with promising anticancer drug properties, highlighting the potential of these compounds in vascular-targeting and anti-angiogenic therapies . Additionally, certain derivatives have demonstrated anti-HIV-1 activity, suppressing the reproduction of the virus in vitro .
科学的研究の応用
Synthesis and Bioevaluation for Anticancer Activities
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including derivatives that closely resemble the specified compound, has been explored for their potential as anticancer agents. A study elaborated on the preparation of a series of these compounds to assess their cytotoxicity against various cancer cells, influence on tubulin polymerization, and vascular-disrupting and anti-angiogenic activities. The structure-activity relationships identified suggest promising avenues for anticancer drug development (Gold et al., 2020).
Antimicrobial and Antiviral Properties
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their anti-HIV-1 activity. The study demonstrated that alkylation of 2-thiouracils led to compounds with virus-inhibiting properties, highlighting the potential of these derivatives in antiviral therapies (Novikov et al., 2004).
Heterocyclic Chemistry and Molecular Docking
The exploration of novel synthetic routes to create derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones has provided insights into their structural and electronic properties. These compounds have been assessed for their potential as antimicrobial agents, with some showing high efficacy at low concentrations compared to standard treatments. Molecular docking studies have further elucidated their mechanism of action, indicating their role as selective inhibitors in bacterial and fungal strains (Sarhan et al., 2021).
NLO Properties and Electronic Exploration
The nonlinear optical (NLO) properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated, with a focus on their electronic structures and NLO characteristics. Such studies are vital for understanding the potential of these compounds in optoelectronic applications, including their suitability for hi-tech applications in the field of photonics and electronics (Hussain et al., 2020).
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-14-5-6-15(2)16(11-14)13-30-23-24-18-9-10-29-21(18)22(26)25(23)17-7-8-19(27-3)20(12-17)28-4/h5-8,11-12H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFJIABVBNKXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2519102.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2519103.png)

![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2519106.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2519109.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519110.png)
![(5Z)-1-butyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519111.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519114.png)


![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione](/img/structure/B2519119.png)
![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519120.png)
![1-isopropyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2519124.png)